5-amino-2-fluoro-N-(4-fluorophenyl)benzamide
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Overview
Description
5-amino-2-fluoro-N-(4-fluorophenyl)benzamide is a chemical compound with the molecular formula C13H10F2N2O. It is a member of the benzamide class of compounds, which are known for their diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of two fluorine atoms and an amino group attached to a benzamide core, making it a unique and valuable molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-fluoro-N-(4-fluorophenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline and 4-fluorobenzoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
5-amino-2-fluoro-N-(4-fluorophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
5-amino-2-fluoro-N-(4-fluorophenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-amino-2-fluoro-N-(4-fluorophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide: This compound shares a similar benzamide core but has different substituents, leading to distinct properties and applications.
2-fluoro-N-(4-fluorophenyl)benzamide: Another related compound with a similar structure but lacking the amino group, resulting in different reactivity and uses.
Uniqueness
5-amino-2-fluoro-N-(4-fluorophenyl)benzamide is unique due to the presence of both fluorine atoms and an amino group, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from other benzamide derivatives.
Properties
Molecular Formula |
C13H10F2N2O |
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Molecular Weight |
248.23 g/mol |
IUPAC Name |
5-amino-2-fluoro-N-(4-fluorophenyl)benzamide |
InChI |
InChI=1S/C13H10F2N2O/c14-8-1-4-10(5-2-8)17-13(18)11-7-9(16)3-6-12(11)15/h1-7H,16H2,(H,17,18) |
InChI Key |
FEWFPKUFAWBVJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)N)F)F |
Origin of Product |
United States |
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